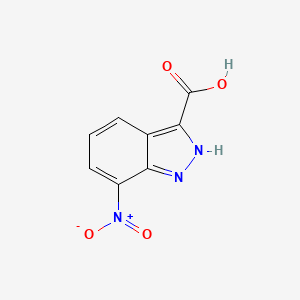

7-Nitro-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

7-nitro-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-4-2-1-3-5(11(14)15)6(4)9-10-7/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVZNTWOQBYJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Nitro-1H-indazole-3-carboxylic acid: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed examination of the fundamental properties of 7-Nitro-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While its parent compound, 7-nitroindazole, is a well-documented inhibitor of neuronal nitric oxide synthase (nNOS), the carboxylic acid derivative presents unique opportunities as a versatile building block and potential therapeutic agent in its own right. This document synthesizes available data on its physicochemical properties, offers insights into its synthesis and reactivity, and explores its potential applications, particularly in the realm of targeted protein degradation. By combining experimental data from related analogs with theoretical predictions, this guide serves as an essential resource for scientists working with this compound.

Introduction: The Significance of the Nitroindazole Scaffold

The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of indazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The introduction of a nitro group, particularly at the 7-position, has been shown to confer potent and selective inhibitory activity against neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative disorders, making selective nNOS inhibitors like 7-nitroindazole valuable pharmacological tools and potential therapeutic leads.[2][3]

The subject of this guide, this compound, combines the biologically active 7-nitroindazole core with a carboxylic acid moiety at the 3-position. This functionalization is of particular strategic importance in modern drug design. Carboxylic acids can serve as critical pharmacophoric elements, engaging in hydrogen bonding and ionic interactions with biological targets.[4] Furthermore, the carboxylic acid handle provides a versatile point for chemical modification, enabling the synthesis of esters, amides, and other derivatives. This is particularly relevant for the construction of Proteolysis Targeting Chimeras (PROTACs), where a carboxylic acid can serve as an attachment point for a linker connecting a target-binding warhead to an E3 ligase ligand.[5][6][7][8][9]

This guide will delve into the core physicochemical and reactive properties of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties: A Quantitative Overview

Precise experimental data for this compound is not extensively reported in the public domain. Therefore, the following table combines information from chemical suppliers with predicted values and data from analogous compounds to provide a comprehensive profile.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅N₃O₄ | [10] |

| Molecular Weight | 207.14 g/mol | |

| Appearance | Expected to be a solid | Based on related indazole carboxylic acids. |

| pKa (Carboxylic Acid) | ~3-4 (Predicted) | The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to the parent indazole-3-carboxylic acid. The pKa of benzoic acid is 4.2. |

| Solubility | Low in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) | Predicted based on the properties of similar nitroaromatic carboxylic acids.[4] The carboxylic acid group can be deprotonated in basic aqueous solutions to form a more soluble carboxylate salt. |

Synthesis and Reactivity

Plausible Synthetic Route: From Nitroindole to Nitroindazole

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 7-Nitro-1H-indazole-3-carboxaldehyde

-

Rationale: This step utilizes a well-established reaction for converting indoles to indazole-3-carboxaldehydes. The reaction proceeds via nitrosation at the C3 position of the indole ring, followed by ring opening and subsequent cyclization to form the indazole.[12] The electron-withdrawing nature of the nitro group at the 7-position of the indole starting material will likely influence the reaction kinetics.

-

Procedure:

-

Dissolve 7-nitro-1H-indole in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of hydrochloric acid (HCl).

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by column chromatography to yield 7-Nitro-1H-indazole-3-carboxaldehyde.

-

Step 2: Oxidation to this compound

-

Rationale: The aldehyde functional group of the intermediate is oxidized to a carboxylic acid. Several mild oxidizing agents can be employed for this transformation to avoid over-oxidation or degradation of the nitroindazole core.[11]

-

Procedure:

-

Dissolve the 7-Nitro-1H-indazole-3-carboxaldehyde from the previous step in a suitable solvent.

-

Treat the solution with an oxidizing agent such as sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. Alternatively, potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) could be used.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by quenching any excess oxidizing agent.

-

Acidify the aqueous layer to precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key structural features: the indazole ring, the nitro group, and the carboxylic acid.

Caption: Key reactivity sites of this compound.

-

Carboxylic Acid Group: This is the most versatile functional group for derivatization.

-

Esterification: Reaction with alcohols under acidic conditions will yield the corresponding esters.

-

Amide Coupling: This is a crucial reaction for its use as a building block. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form amide bonds with amines.[3][13] This is the key step for incorporating this molecule into larger structures like PROTACs.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

-

Nitro Group: The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution. Its primary reactive transformation is reduction.

-

Reduction to an Amine: The nitro group can be reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reduction (e.g., SnCl₂, Fe/HCl). This transformation dramatically alters the electronic properties of the molecule and introduces a new nucleophilic site.

-

-

Indazole N-H: The proton on the pyrazole nitrogen is acidic and can be removed by a base.

-

N-Alkylation and N-Arylation: The resulting indazolide anion is nucleophilic and can react with electrophiles like alkyl halides or aryl halides to give N1- or N2-substituted derivatives. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the electrophile.

-

Analytical Characterization

A comprehensive structural elucidation of this compound would involve a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected characteristics can be inferred from related structures.[4][14][15]

| Technique | Expected Observations |

| ¹H NMR | - A downfield singlet for the carboxylic acid proton (>12 ppm).- Aromatic protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing nitro group.- A signal for the N-H proton of the indazole ring. |

| ¹³C NMR | - A signal for the carboxylic acid carbon (~160-170 ppm).- Aromatic carbon signals, with those closest to the nitro group being significantly deshielded.- Signals for the pyrazole ring carbons. |

| Infrared (IR) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (~1700 cm⁻¹).- Characteristic asymmetric and symmetric N-O stretches from the nitro group (~1520 and ~1350 cm⁻¹).[4] |

| Mass Spectrometry | - The molecular ion peak corresponding to the exact mass of the compound (C₈H₅N₃O₄). |

Applications in Drug Discovery and Development

The unique combination of a biologically relevant scaffold and a versatile chemical handle makes this compound a molecule of considerable interest for drug discovery.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The 7-nitroindazole core is a known inhibitor of nNOS.[2][3] While the inhibitory activity of the 3-carboxylic acid derivative has not been explicitly reported, it is plausible that it retains some affinity for the enzyme. Further derivatization of the carboxylic acid could be explored to enhance potency and selectivity.

Building Block for PROTACs and Other Complex Molecules

Perhaps the most immediate and significant application of this compound is as a building block in the synthesis of more complex molecules, particularly PROTACs.[6][7][8][9]

Caption: Conceptual application of this compound in PROTAC synthesis.

The carboxylic acid provides a convenient point of attachment for a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). If the 7-nitroindazole moiety itself serves as the warhead for a target protein, this molecule becomes a key component in the construction of a bifunctional degrader.

Conclusion and Future Perspectives

This compound is a strategically important molecule that bridges the gap between a biologically validated pharmacophore and the practical demands of modern medicinal chemistry. While a detailed experimental characterization of its fundamental properties is still needed, its potential is evident from the extensive research on related nitroindazole and indazole carboxylic acid derivatives. Its utility as a versatile building block, particularly in the rapidly evolving field of targeted protein degradation, is undeniable. Future research should focus on the full experimental elucidation of its physicochemical and pharmacological properties, as well as the exploration of its derivatives as potential therapeutic agents for neurodegenerative diseases and other conditions where nNOS plays a pathological role.

References

-

Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Flint Beal, M. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-939. [Link]

-

PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

MDPI. (2022). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 27(22), 7891. [Link]

-

ACS Publications. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 83(15), 8086-8096. [Link]

-

LookChem. (n.d.). Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 40(20), 10185-10200. [Link]

- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

PubMed. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. Pharmaceutical research, 18(12), 1736–1742. [Link]

-

RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12545. [Link]

-

PubMed Central. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(25), 4436-4452. [Link]

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

- JOCPR. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1311-1316.

-

ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]

-

NIH. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 633. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]

- 5. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 10. 660823-32-5|this compound|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 13. jocpr.com [jocpr.com]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 7-Nitro-1H-indazole-3-carboxylic acid

Abstract

7-Nitro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized indazole, it serves as a versatile scaffold and key building block for the synthesis of complex bioactive molecules, including kinase inhibitors and protein degraders.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization, influencing everything from reaction kinetics in synthesis to the pharmacokinetic and pharmacodynamic profiles of its derivatives. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, details field-proven experimental protocols for their determination, and discusses the implications of these properties for research and development professionals.

Molecular Structure and Core Physicochemical Profile

The chemical identity and properties of this compound are dictated by its distinct molecular architecture. The structure features a bicyclic indazole core, which is a bioisostere of indole, capable of forming critical hydrogen bond interactions within biological targets.[2] This core is substituted with two key functional groups that govern its behavior:

-

Carboxylic Acid (-COOH) at position 3: This is a Brønsted-Lowry acid, capable of donating a proton. Its ionization state is highly dependent on the ambient pH, a critical factor for its solubility and biological interactions.

-

Nitro Group (-NO₂) at position 7: This is a strong electron-withdrawing group. It significantly influences the electron density of the aromatic system, impacting the acidity of both the carboxylic acid and the N-H proton of the indazole ring.

A summary of its fundamental properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 660823-32-5 | [1][3] |

| Molecular Formula | C₈H₅N₃O₄ | [1] |

| Molecular Weight | 207.145 g/mol | [1] |

| Predicted pKa | ~3.0 (Carboxylic Acid) | Predicted based on similar structures[4] |

| Predicted logP | ~1.8 | Predicted based on similar structures[5] |

| Storage | Room Temperature | [1] |

Experimental Determination of Key Physicochemical Parameters

Accurate, empirical determination of physicochemical properties is essential for drug development. The following sections detail the standard, validated methodologies for measuring the aqueous solubility, pKa, and lipophilicity of this compound.

Aqueous Solubility: The Shake-Flask Method

Expert Insight: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility because it directly measures the saturation point of a compound in a given solvent system, providing a robust value that is essential for pre-formulation studies.[6][7]

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate) containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure that a saturated solution is achieved.[6]

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours.[7] Causality: This extended period is necessary to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the dissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand to let the suspended solid settle. To ensure complete removal of undissolved material, centrifuge the vials at high speed.[8]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For accuracy, it is advisable to filter this aliquot through a chemically inert syringe filter (e.g., PTFE) that does not bind the analyte.[8]

-

Quantification: Prepare a series of dilutions of the filtrate. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.[8]

-

Data Reporting: The solubility is reported as the average concentration from the triplicate samples, typically in units of µg/mL or mM.[8]

Workflow for Solubility Determination

Caption: Workflow of the shake-flask method for solubility.

Acid Dissociation Constant (pKa): Potentiometric Titration

Expert Insight: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the pKa of the carboxylic acid group dictates its charge at physiological pH (~7.4), which profoundly affects its solubility, membrane permeability, and ability to interact with target proteins. Potentiometric titration is a highly precise and reliable method for pKa determination.[9][10][11]

Experimental Protocol:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9][12]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[9][12] To maintain a consistent electrochemical environment, add an inert salt like KCl to maintain a constant ionic strength.[9][12]

-

Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[9]

-

Titration: Make the sample solution acidic (e.g., pH 1.8-2.0) with a standardized HCl solution.[9][12] Begin the titration by adding small, precise increments of a standardized base titrant (e.g., 0.1 M NaOH).[9][12] Causality: As the base is added, it neutralizes the acidic protons, causing a gradual change in pH.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12).[9][12]

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of 50% neutralization.[10][13] Perform the titration in triplicate to ensure reproducibility.[9]

Ionization State as a Function of pH

Caption: Workflow of the shake-flask method for logD.

Synthetic Context

While a detailed synthetic guide is beyond the scope of this document, understanding the origin of this compound provides valuable context. A common and effective route involves the nitrosation of a corresponding indole precursor. [2][14]The reaction typically proceeds by treating 7-nitroindole with sodium nitrite in an acidic medium. [2]This process facilitates a ring-opening of the indole's pyrrole ring, followed by a recyclization to form the more stable indazole ring system, yielding an aldehyde intermediate which is subsequently oxidized to the final carboxylic acid product. [2][14]

Implications for Drug Discovery and Development

The physicochemical profile of this compound directly informs its potential and challenges as a molecular building block:

-

Acidity (pKa): With a predicted acidic pKa, the molecule will be predominantly deprotonated and negatively charged at physiological pH. This enhances aqueous solubility but can hinder passive diffusion across lipid membranes.

-

Solubility: The presence of both a polar nitro group and an ionizable carboxylic acid suggests moderate intrinsic solubility, which is crucial for handling and formulation. However, its derivatives may require solubility enhancement strategies.

-

Lipophilicity (logD): A balanced logD is critical. If too high, a derivative may suffer from poor solubility and high metabolic turnover. If too low, it may not effectively cross cell membranes to reach its intracellular target. The properties of this scaffold place it in a favorable starting position for modification.

-

Synthetic Handle: The carboxylic acid is an excellent synthetic handle, readily allowing for the creation of amide or ester libraries via standard coupling chemistries. [15]This is fundamental to its role as a building block for exploring structure-activity relationships (SAR).

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties governed by its indazole core and key functional groups. Its acidic nature, moderate lipophilicity, and excellent synthetic utility make it a valuable starting point for the design of novel therapeutics. The robust, validated experimental protocols detailed herein—shake-flask for solubility and logD, and potentiometric titration for pKa—provide the necessary tools for researchers to accurately characterize this molecule and its derivatives, enabling data-driven decisions in the complex process of drug discovery and development.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

-

Marques, M.R.C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. Available at: [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Available at: [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

PubChem. 7-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

-

Popović, G., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available at: [Link]

-

Angers, L., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

-

LookChem. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid. Available at: [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

PubChem. Indazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chevalier, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

-

Wikipedia. 7-Nitroindazole. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. 660823-32-5|this compound|BLD Pharm [bldpharm.com]

- 4. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 5. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 7-Nitro-1H-indazole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Nitro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure combines the pharmacologically relevant indazole core with a nitro group at the 7-position—a feature known to impart specific inhibitory properties—and a carboxylic acid at the 3-position, which serves as a versatile chemical handle for further molecular elaboration. This guide provides a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic route, its primary applications in modern drug development, and essential safety protocols. The molecule's relationship to 7-nitroindazole (7-NI), a known selective neuronal nitric oxide synthase (nNOS) inhibitor, and its classification as a building block for protein degraders, positions it as a valuable starting material for creating sophisticated therapeutic agents.[1][2]

Physicochemical Properties and Structure

The fundamental characteristics of this compound are crucial for its application in synthetic chemistry and biological screening. These properties dictate its solubility, reactivity, and handling requirements.

Key Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅N₃O₄ | [1][3] |

| Molecular Weight | 207.145 g/mol | [1] |

| CAS Number | 660823-32-5 | [1][3] |

| Appearance | Yellow solid (typical) | Inferred from related compounds |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Store at 2-8°C or room temperature, in a dark place, under an inert atmosphere. | [1][3] |

Molecular Structure

The structure features a bicyclic indazole system, with a nitro group (NO₂) at position C7 and a carboxylic acid (COOH) at position C3. This specific arrangement of functional groups is key to its utility.

Synthesis and Mechanistic Insights

While multiple synthetic routes to indazole derivatives exist, a highly plausible and efficient method for preparing this compound involves a two-step sequence starting from 7-nitroindole. This process leverages a classical nitrosation reaction to form the indazole ring system, followed by a standard oxidation to yield the final carboxylic acid.[4]

Proposed Synthetic Workflow

Detailed Experimental Protocol (Proposed)

This protocol is synthesized from established methodologies for analogous compounds.[4][5]

Step 1: Synthesis of 7-Nitro-1H-indazole-3-carboxaldehyde

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled to 0°C, dissolve sodium nitrite (NaNO₂, 8 equiv.) in deionized water and dimethylformamide (DMF). Slowly add aqueous hydrochloric acid (HCl, ~2.7 equiv.) to generate the nitrosating agent in situ.

-

Causality Explanation: The reaction between NaNO₂ and HCl in a controlled, cold environment generates nitrous acid (HONO), which is protonated to form the electrophilic nitrosonium ion (NO⁺). This ion is the key reactant for the subsequent attack on the electron-rich indole ring.

-

-

Indole Addition: Dissolve 7-nitroindole (1 equiv.) in DMF and add this solution dropwise to the cold nitrosating mixture over a period of 2 hours using a syringe pump.

-

Causality Explanation: Slow addition is critical to control the exothermic reaction and prevent the degradation of the thermally sensitive nitrosonium ion and indole substrate. The reaction proceeds via electrophilic attack of NO⁺ at the C3 position of the indole, leading to an oxime intermediate. This is followed by a water-mediated ring-opening and subsequent ring-closure to form the stable indazole-3-carboxaldehyde.[4]

-

-

Work-up and Isolation: Once the reaction is complete (monitored by TLC), the mixture is quenched, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated. Purification via column chromatography yields the aldehyde intermediate.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the 7-Nitro-1H-indazole-3-carboxaldehyde intermediate (1 equiv.) in a mixture of tert-butanol and water. Add sodium dihydrogen phosphate (NaH₂PO₄, ~4 equiv.) as a buffer and 2-methyl-2-butene (~5 equiv.) as a chlorine scavenger.

-

Self-Validating System: The inclusion of 2-methyl-2-butene is a hallmark of a well-designed Pinnick oxidation. It scavenges the hypochlorite byproduct, which could otherwise lead to unwanted side reactions, thus ensuring a cleaner conversion to the desired carboxylic acid.[5]

-

-

Oxidant Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, ~5 equiv.) in water. Add this solution dropwise to the aldehyde mixture at room temperature.

-

Causality Explanation: Sodium chlorite is a mild and selective oxidizing agent that efficiently converts aldehydes to carboxylic acids without affecting other sensitive functional groups like the nitro group or the indazole ring.

-

-

Work-up and Isolation: After completion, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃). Extract the aqueous layer with ethyl acetate to remove organic impurities. Acidify the aqueous layer with 1N HCl, which protonates the carboxylate salt, causing the desired this compound to precipitate.

-

Purification: Filter the precipitate, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Applications in Research and Drug Discovery

The unique trifecta of the indazole core, a 7-nitro group, and a 3-carboxylic acid handle makes this molecule a highly strategic building block.

-

Scaffold for nNOS Inhibitors: The parent 7-nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases and excitotoxicity.[2][6] The carboxylic acid at the C3 position provides a crucial attachment point for chemists to append other fragments, enabling the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, or pharmacokinetic properties.

-

Building Block for PROTACs and Molecular Glues: The compound is explicitly listed as a "Protein Degrader Building Block".[1] In the development of Proteolysis Targeting Chimeras (PROTACs), the carboxylic acid serves as an ideal covalent attachment point. It can be readily converted to an amide or ester to link the indazole moiety (which could be part of a warhead targeting a specific protein) to a ligand for an E3 ubiquitin ligase, thereby creating a molecule that induces targeted protein degradation.

-

Intermediate for Kinase Inhibitors: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[4] this compound offers a unique substitution pattern that allows for the synthesis of novel libraries of compounds aimed at discovering next-generation inhibitors for oncology and other therapeutic areas.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, a hazard assessment can be inferred from structurally related compounds.

-

7-Nitroindazole (Parent Compound): Classified as toxic if swallowed, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[6]

-

Indazole-3-carboxylic acid (Analog): Causes skin and serious eye irritation.[7][8]

Based on this, the compound should be handled as a potentially hazardous chemical.

GHS Hazard Information (Inferred)

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.[9][10]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[9]

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7][8]

-

Storage: Keep the container tightly closed in a dry, cool, and dark place, away from strong oxidizing agents.[3][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a high-value building block for advanced chemical synthesis. Its pre-installed functional groups—the nNOS-inhibiting 7-nitroindazole core and the versatile 3-carboxylic acid handle—provide a streamlined starting point for developing sophisticated molecules. For researchers in neuropharmacology, oncology, and targeted protein degradation, this compound represents a key intermediate for accelerating the discovery of novel and potent therapeutic agents.

References

-

7-Nitroindazole | C7H5N3O2 | CID 1893. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - 7-Nitroindazole. Ladd Research. [Link]

-

7-Nitroindazole. Wikipedia. [Link]

-

Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 3. 660823-32-5|this compound|BLD Pharm [bldpharm.com]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. laddresearch.com [laddresearch.com]

Topic: The Role of 7-Nitro-1H-indazole-3-carboxylic acid and its Congeners in Nitric Oxide Signaling

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The dysregulation of NO production, particularly by nNOS and iNOS, is implicated in a range of pathologies, from neurodegenerative diseases to inflammatory conditions. Consequently, the development of isoform-selective NOS inhibitors is a significant goal in pharmacology. This technical guide delves into the role of indazole-based compounds as NOS inhibitors, with a primary focus on the extensively-characterized molecule, 7-Nitroindazole (7-NI), a potent and relatively selective inhibitor of nNOS. While direct pharmacological data on 7-Nitro-1H-indazole-3-carboxylic acid (7-NICA) is sparse, this guide will leverage the deep body of research on 7-NI to establish a foundational understanding. We will explore the mechanism of action, isoform selectivity, structure-activity relationships, and the critical experimental protocols used to characterize these inhibitors. By examining the prototypic compound 7-NI, this guide provides the essential framework for researchers seeking to investigate 7-NICA or develop novel indazole-based inhibitors for therapeutic application.

Part 1: The Nitric Oxide Signaling Cascade: A Primer

Nitric oxide is a transient, gaseous signaling molecule crucial for a vast array of physiological processes, including vasodilation, neurotransmission, and host defense.[1][2] Its biological effects are mediated by the Nitric Oxide Synthase (NOS) family of enzymes, which catalyze the five-electron oxidation of L-arginine to produce NO and L-citrulline.[3]

The NOS Isoforms: Three Distinct Architects of NO Signaling

The three primary NOS isoforms, while sharing structural homology, have distinct localizations, regulatory mechanisms, and physiological roles, making isoform-selective inhibition a key therapeutic strategy.[1][4]

-

Neuronal NOS (nNOS or NOS1): Predominantly expressed in neuronal tissue, nNOS is a Ca2+/calmodulin-dependent enzyme.[3] Its overproduction of NO is linked to excitotoxicity and has been implicated in neurodegenerative conditions like Parkinson's and Alzheimer's disease.[1][2]

-

Endothelial NOS (eNOS or NOS3): Also Ca2+/calmodulin-dependent, eNOS is primarily located in the vascular endothelium.[3] The NO it produces is vital for maintaining cardiovascular homeostasis and regulating blood pressure. Inhibition of eNOS is generally undesirable as it can lead to hypertension.[1]

-

Inducible NOS (iNOS or NOS2): Unlike its counterparts, iNOS activity is largely independent of calcium concentrations.[3] It is expressed by immune cells like macrophages in response to inflammatory stimuli and produces large, sustained amounts of NO as part of the immune response.[4] Chronic iNOS activity is associated with inflammatory diseases and septic shock.[1]

The canonical signaling pathway for NO involves its diffusion to adjacent cells, where it binds to and activates soluble guanylate cyclase (sGC). This activation leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that initiates a cascade of downstream effects through protein kinase G (PKG).

Part 2: 7-Nitroindazole (7-NI): A Prototypic nNOS-Selective Inhibitor

7-Nitroindazole (7-NI) stands as a cornerstone pharmacological tool for probing the function of nNOS. Unlike arginine-based inhibitors, its indazole scaffold provides a distinct mechanism of action and a favorable selectivity profile.[5][6]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 7-nitro-1H-indazole |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| CAS Number | 2942-42-9 |

| Appearance | Yellow solid |

(Data sourced from PubChem CID 1893)[7]

Mechanism of Action and Isoform Selectivity

The efficacy of 7-NI stems from its ability to act as a competitive inhibitor at the tetrahydrobiopterin (H4B) cofactor binding site within the NOS enzyme's oxygenase domain.[4] This is a crucial distinction from inhibitors like L-NAME, which compete with the L-arginine substrate. By interfering with H4B binding, 7-NI disrupts the electron flow required for NO synthesis, effectively shutting down the enzyme.[4]

The key advantage of 7-NI is its relative selectivity for nNOS over eNOS and iNOS. This selectivity allows for the in vivo inhibition of neuronal NO production without causing the significant pressor effects (i.e., increased blood pressure) associated with non-selective NOS inhibitors that also block eNOS-mediated vasodilation.[5][8] However, it is crucial to note that this selectivity is dose-dependent; at higher concentrations, 7-NI can and will inhibit eNOS and iNOS.[9]

Quantitative Inhibitory Profile

The selectivity of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) against each enzyme isoform. A lower IC₅₀ value indicates higher potency.

| Compound | nNOS IC₅₀ | eNOS IC₅₀ | iNOS IC₅₀ | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Source |

| 7-Nitroindazole (7-NI) | 0.47 µM | >10 µM | ~10 µM | >21x | ~21x | [10] |

| Aminoguanidine | ~170 µM | ~120 µM | 2.1 µM | ~0.7x | ~0.01x (iNOS selective) | [11] |

| L-NAME | 0.15 µM | 0.034 µM | 4.0 µM | ~0.2x (eNOS preference) | ~27x | [3] |

Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.

Part 3: this compound (7-NICA): A Structural Perspective

The addition of a carboxylic acid group at the 3-position of the indazole ring introduces a highly polar, ionizable moiety. This structural change is predicted to have several consequences:

-

Physicochemical Properties: 7-NICA would likely exhibit significantly higher aqueous solubility compared to 7-NI, but potentially lower lipid solubility and cell membrane permeability. This could alter its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME).

-

Binding Affinity: The carboxylate group could form new hydrogen bonds or electrostatic interactions within the H4B binding pocket of NOS, which might increase potency. Conversely, its bulk could create steric hindrance, reducing affinity.

-

Isoform Selectivity: The active sites of the NOS isoforms, while similar, are not identical.[4] The new interaction possibilities afforded by the carboxylic acid group could potentially lead to a different selectivity profile, perhaps enhancing selectivity for nNOS or even shifting it towards another isoform.

The systematic synthesis and evaluation of 7-NICA are required to validate these hypotheses and determine if it offers any advantages over the parent compound, 7-NI.

Part 4: Core Experimental Protocol: In Vitro NOS Activity Assay

To characterize any potential NOS inhibitor, the foundational experiment is a direct measurement of enzyme activity. The most common and reliable method is the radiolabeled L-arginine to L-citrulline conversion assay .

Causality and Self-Validation

This protocol's trustworthiness lies in its direct measurement of the enzymatic reaction. The assay quantifies the conversion of [³H]-L-arginine to [³H]-L-citrulline. Since L-arginine is a positively charged amino acid and L-citrulline is neutral, they can be effectively separated using a cation-exchange resin. The amount of radioactivity in the eluate, which contains only [³H]-L-citrulline, is directly proportional to NOS activity. The inclusion of a "no enzyme" or "boiled enzyme" control validates that the observed activity is enzymatic, while a "no inhibitor" control establishes the baseline 100% activity.

Detailed Step-by-Step Methodology

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction buffer containing all necessary cofactors except the enzyme and substrate. A typical 2X buffer may contain 100 mM HEPES (pH 7.4), 2 mM NADPH, 4 µM FAD, 4 µM FMN, and 20 µM BH₄.

-

Aliquot Inhibitor: Add varying concentrations of the test compound (e.g., 7-NICA dissolved in DMSO, ensuring final DMSO concentration is <1%) to the tubes. Include a vehicle control (DMSO only).

-

Add Enzyme: Add the purified NOS isoform (nNOS, eNOS, or iNOS) to each tube and pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to bind.

-

Initiate Reaction: Start the reaction by adding the substrate mix, containing L-arginine and a tracer amount of [³H]-L-arginine.

-

Incubate: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C. The time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding a stop buffer, typically a strongly acidic solution (e.g., 100 mM HEPES, pH 5.5 with 10 mM EDTA).

-

Separate Substrate and Product: Apply the entire reaction mixture to a pre-equilibrated cation-exchange resin column (e.g., Dowex AG 50W-X8). The positively charged, unreacted [³H]-L-arginine will bind to the resin.

-

Elute Product: Wash the column with water or a neutral buffer. The neutral [³H]-L-citrulline will flow through.

-

Quantify: Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 5: In Vivo Relevance and Pharmacological Applications of 7-NI

The true value of a selective inhibitor is demonstrated in vivo, where it can be used to dissect complex biological processes. 7-NI has been instrumental in elucidating the role of nNOS in various physiological and pathological contexts.

-

Neuroprotection: In animal models of Parkinson's disease, 7-NI has been shown to protect dopaminergic neurons from MPTP-induced neurotoxicity, suggesting that nNOS-derived NO is a key mediator of this damage.[13]

-

Analgesia: 7-NI produces dose-related antinociceptive (pain-relieving) effects in models of inflammatory pain, indicating a role for nNOS in pain signaling pathways.[5][10]

-

Cognition and Behavior: Studies have shown that 7-NI can impair spatial learning in rats, highlighting the importance of nNOS-mediated signaling in memory formation.[14] It has also demonstrated anxiolytic-like properties in exploratory models of anxiety.[15]

-

Anesthesia: 7-NI has been found to reduce the required concentration of isoflurane for anesthesia, suggesting that the nNOS pathway contributes to the state of consciousness.[8]

A critical insight from these studies is that the effects are achieved without the cardiovascular complications seen with non-selective inhibitors, underscoring the benefit of nNOS selectivity.

Part 6: Conclusion and Future Directions

7-Nitroindazole has proven to be an invaluable pharmacological tool, cementing the role of nNOS-derived nitric oxide in a multitude of neurological processes, from learning and memory to neurodegeneration and pain. Its mechanism of action and relative selectivity for nNOS make it a superior choice over non-selective inhibitors for many in vivo applications.

The field, however, must continue to evolve. A significant knowledge gap exists for derivatives like This compound (7-NICA) . The logical next steps for the research community are clear:

-

Chemical Synthesis and Purification: Develop a robust and scalable synthesis protocol for 7-NICA and other analogues.

-

Comprehensive In Vitro Profiling: Systematically screen 7-NICA against all three purified NOS isoforms to determine its IC₅₀ values and establish its potency and selectivity profile.

-

Pharmacokinetic Evaluation: Characterize the ADME properties of 7-NICA to understand its bioavailability, stability, and potential for crossing the blood-brain barrier.

-

In Vivo Validation: If the in vitro profile is promising (e.g., higher potency or improved selectivity), advance the compound to relevant animal models to assess its efficacy and therapeutic potential.

By building upon the foundational knowledge established with 7-NI, the exploration of novel indazole derivatives like 7-NICA holds the promise of developing next-generation therapeutics for a host of challenging neurological and inflammatory disorders.

References

-

Olesen, J., & Thomsen, L. L. (1995). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. British Journal of Pharmacology, 115(6), 933–938. [Link]

-

Moore, P. K., & Handy, R. L. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences, 19(9), 348-350. [Link]

-

Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219–224. [Link]

-

Pérez-Arribas, L. V., et al. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C, 56(12), 1503-1504. [Link]

-

Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936–939. [Link]

-

Hölscher, C., & Rose, S. P. (1996). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & Memory, 2(6), 267-278. [Link]

-

Vega-Rivera, N., et al. (2013). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation. Molecules, 18(4), 4349-4366. [Link]

-

Peyton, J. C., & Johns, R. A. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1105-1113. [Link]

-

Sement-ART. (2001). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Paul, I. A., & Skolnick, P. (1996). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 128(4), 309-315. [Link]

-

Moore, P. K. (1996). 7-nitroindazole: an inhibitor of nitric oxide synthase. Methods in Enzymology, 268, 393-398. [Link]

-

Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(1), 296-297. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Nitric oxide synthases. [Link]

-

Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-64. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1893, 7-Nitroindazole. [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

Del Pistoia, M., et al. (2002). Progress in the development of selective nitric oxide synthase (NOS) inhibitors. Current Pharmaceutical Design, 8(3), 173-199. [Link]

-

Wang, Y., et al. (2023). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. Journal of Biological Engineering, 17(1), 16. [Link]

-

Nakashima, T., et al. (2001). Discovery of novel inhibitors of inducible nitric oxide synthase. European Journal of Pharmacology, 433(2-3), 139-145. [Link]

-

ResearchGate. (n.d.). IC 50 values and physico-chemical parameters of selected iNOS inhibitors. [Link]

-

LookChem. (n.d.). 5-Nitroindazole-3-carboxylic acid. [Link]

-

Wang, Y., et al. (2023). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. Semantic Scholar. [Link]

Sources

- 1. Progress in the development of selective nitric oxide synthase (NOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 660823-32-5|this compound|BLD Pharm [bldpharm.com]

- 13. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Analysis of 7-Nitro-1H-indazole-3-carboxylic Acid: Synthesis, Characterization, and Spectroscopic Interpretation

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 7-Nitro-1H-indazole-3-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug development, particularly as a potential building block for protein degraders.[1] We present a detailed, logical workflow encompassing a plausible two-step synthesis from 7-nitroindole, followed by an in-depth examination of the analytical techniques required for unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each part of the workflow. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide serves as a predictive and practical tool for the characterization of this and similar nitro-substituted indazole scaffolds.

Introduction: The Significance of the Nitro-Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the active sites of proteins. This has led to its incorporation into numerous kinase inhibitors and other therapeutic agents.[2] The addition of a nitro group, particularly at the 7-position, significantly modulates the electronic properties of the bicyclic system. This substitution pattern is found in compounds like 7-nitroindazole (7-NI), a known selective inhibitor of neuronal nitric oxide synthase (nNOS), which has been investigated for its neuroprotective and analgesic properties.[3][4]

The further incorporation of a carboxylic acid group at the 3-position provides a critical handle for derivatization, enabling the molecule to be tethered to other pharmacophores or linkers, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs). Given its molecular formula of C₈H₅N₃O₄ and a molecular weight of 207.145 g/mol , a precise and multi-faceted analytical approach is essential to confirm its identity and purity, distinguishing it from structural isomers.[1] This guide provides the necessary synthetic and analytical protocols to achieve this.

Synthesis and Sample Preparation

The synthesis of this compound is most logically achieved via a two-stage process starting from the corresponding indole precursor, 7-nitroindole. This approach circumvents the challenges associated with direct functionalization of the indazole core.

Stage 1: Regioselective Synthesis of 7-Nitroindole

Direct nitration of indole is notoriously difficult, often yielding a mixture of isomers (predominantly 3- and 5-nitro) and acid-catalyzed polymerization byproducts.[1][5] A robust and regioselective method proceeds through an indoline intermediate, which effectively directs the electrophilic nitration to the C-7 position.[3][5]

Stage 2: Conversion of 7-Nitroindole to this compound

This conversion involves a ring expansion of the indole's pyrrole moiety, followed by oxidation. The process begins with nitrosation to form an intermediate aldehyde, which is then oxidized to the final carboxylic acid.[6][7]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 7-Nitro-1H-indazole-3-carbaldehyde (Adapted from Petit et al., 2018)[7]

-

Prepare Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in a mixture of deionized water and DMF (e.g., 4:3 v/v). Cool the solution to 0 °C in an ice bath.

-

Slowly add 2 N hydrochloric acid (HCl, 2.7 equiv.) to the nitrite solution, ensuring the temperature remains at 0 °C. Stir for 10 minutes.

-

Reaction: In a separate flask, dissolve 7-nitroindole (1.0 equiv.) in DMF.

-

Using a syringe pump, add the 7-nitroindole solution dropwise to the vigorously stirred nitrosating mixture over 2 hours, maintaining the temperature at 0 °C. Rationale: Slow, reverse addition is critical to minimize the formation of dimeric byproducts, which can occur when the nucleophilic indole starting material attacks a reaction intermediate.[8]

-

Monitoring: After addition, allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Note that nitro-substituted indoles may react more slowly than electron-rich counterparts.[9]

-

Work-up: Upon completion, quench the reaction by adding water and extract the mixture three times with ethyl acetate.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 7-Nitro-1H-indazole-3-carbaldehyde.

Part B: Oxidation to this compound (Adapted from BenchChem)[6]

-

Dissolution: Dissolve the 7-Nitro-1H-indazole-3-carbaldehyde (1.0 equiv.) from Part A in a 1:1 mixture of tert-butanol and water.

-

Add Reagents: Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.). Rationale: 2-methyl-2-butene acts as a chlorine scavenger to prevent unwanted side reactions with the oxidant.

-

Prepare Oxidant: In a separate flask, dissolve sodium chlorite (NaClO₂, 5.0 equiv.) in water.

-

Oxidation: Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Monitoring: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Extraction & Isolation: Extract the aqueous layer with ethyl acetate to remove any unreacted aldehyde. Acidify the aqueous layer with 1 N HCl, which will precipitate the carboxylic acid product.

-

Final Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural elucidation requires a combination of spectroscopic techniques. While published spectra for this specific molecule are scarce, a detailed analysis can be performed by comparing expected data with that of known analogs: 7-nitroindazole and 1H-indazole-3-carboxylic acid .

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of the target compound.

-

Expected Data:

-

Technique: Electrospray Ionization (ESI) is recommended due to the polarity of the carboxylic acid.

-

Mode: Negative ion mode (ESI-) is ideal, as the carboxylic acid will readily deprotonate.

-

Expected Ion: The primary ion observed should be the [M-H]⁻ ion.

-

High-Resolution MS (HRMS): This analysis is crucial for confirming the elemental composition.

-

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₈H₅N₃O₄ | Based on the chemical structure. |

| Monoisotopic Mass | 207.0229 u | Calculated exact mass for the molecular formula. |

| [M-H]⁻ (ESI-) | m/z 206.0156 | Deprotonation of the carboxylic acid is the most favorable ionization pathway in negative mode. |

| [M+H]⁺ (ESI+) | m/z 208.0302 | Protonation, likely on a pyrazole nitrogen, is expected in positive mode. |

-

Fragmentation Analysis: Tandem MS (MS/MS) of the molecular ion can provide structural insights. Key expected fragmentation pathways include the loss of CO₂ (44 Da) from the carboxyl group and the loss of NO₂ (46 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule. The spectrum is expected to be dominated by features from the carboxylic acid and nitro groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Characteristics & Rationale |

| Carboxyl O-H | 2500 - 3300 | Stretching | A very broad and strong absorption, characteristic of a hydrogen-bonded carboxylic acid dimer.[7][8] |

| Aromatic C-H | 3000 - 3100 | Stretching | Weaker absorptions, often appearing on the shoulder of the broad O-H band. |

| Carboxyl C=O | 1710 - 1760 | Stretching | A very strong and sharp absorption. Its position indicates conjugation with the indazole ring system.[7] |

| Nitro N=O | 1500 - 1550 | Asymmetric Stretching | A strong, characteristic absorption for aromatic nitro compounds. |

| Nitro N=O | 1340 - 1390 | Symmetric Stretching | Another strong, characteristic absorption for aromatic nitro compounds. |

| Aromatic C=C | 1450 - 1600 | Stretching | Multiple medium-to-weak bands corresponding to the bicyclic aromatic system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts (in DMSO-d₆, a common solvent for carboxylic acids) are based on the additive effects of the substituents on the indazole core.

¹H NMR Spectroscopy

The proton spectrum will show signals for the three aromatic protons on the benzene portion of the ring, as well as exchangeable protons from the N-H of the pyrazole and the O-H of the carboxylic acid.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling | Rationale |

| COOH | ~13.0 - 14.0 | Broad singlet | - | The acidic proton of the carboxylic acid, typically downfield and broadened due to hydrogen bonding and exchange.[10] |

| N1-H | ~13.5 - 14.5 | Broad singlet | - | The pyrazole N-H proton is also acidic and appears far downfield. |

| H-4 | ~8.3 - 8.5 | Doublet (d) | ³J ≈ 8-9 Hz | This proton is ortho to the strongly electron-withdrawing nitro group at C-7, causing a significant downfield shift. It is coupled to H-5. |

| H-6 | ~8.1 - 8.3 | Doublet (d) | ³J ≈ 7-8 Hz | This proton is also ortho to the nitro group, resulting in a downfield shift. It is coupled to H-5. |

| H-5 | ~7.4 - 7.6 | Triplet (t) | ³J ≈ 8 Hz | This proton is coupled to both H-4 and H-6, appearing as a triplet (or more accurately, a doublet of doublets). It is the most upfield of the aromatic protons. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon | Predicted δ (ppm) | Rationale |

| C=O | ~163 - 168 | The carboxylic acid carbonyl carbon, typically found in this region for aromatic acids.[10] |

| C-7 | ~145 - 150 | The carbon directly attached to the nitro group will be significantly deshielded and shifted downfield. |

| C-3a, C-7a | ~138 - 142 | Bridgehead carbons of the bicyclic system. C-7a will be influenced by the adjacent nitro group. |

| C-3 | ~135 - 140 | The carbon bearing the carboxylic acid group. |

| C-4, C-6 | ~120 - 130 | Aromatic carbons ortho to the nitro group. |

| C-5 | ~115 - 120 | The most shielded of the aromatic carbons on the benzene ring. |

Conclusion and Future Outlook

The structural characterization of this compound is a critical step in harnessing its potential in drug discovery. This guide outlines a logical and robust workflow, beginning with a regioselective synthesis and culminating in a multi-technique spectroscopic analysis. By leveraging predictive analysis based on well-understood chemical principles and data from analogous compounds, researchers can confidently approach the synthesis and confirmation of this valuable molecular building block. The protocols and expected data herein provide a self-validating system for ensuring the scientific integrity of future work involving this compound. Further research, including single-crystal X-ray diffraction, would provide ultimate confirmation of the solid-state structure and intermolecular interactions, offering deeper insights for rational drug design.

References

-

PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Available at: [Link]

-

Wikipedia. (n.d.). 7-Nitroindazole. Available at: [Link]

-

D'Andrea, D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12249–12255. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

- Google Patents. (n.d.). JP2001019671A - Method for producing 7-nitroindoles.

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 10. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]

A-Z Guide to Spectroscopic Analysis of 7-Nitro-1H-indazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Nitro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and integrating field-proven insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this important molecule.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, which are renowned for their wide range of biological activities. The presence of the nitro group (a strong electron-withdrawing group) and a carboxylic acid moiety on the indazole scaffold makes it a versatile precursor for the synthesis of novel therapeutic agents, including inhibitors of nitric oxide synthase (NOS).[1] Accurate structural characterization is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide unambiguous data to confirm molecular structure, purity, and functional group composition. This guide offers a detailed walkthrough of these analytical methods as applied to this compound.

Molecular Structure and Spectroscopic Implications

The unique arrangement of functional groups in this compound dictates its spectral properties.

-

Indazole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The aromatic protons and carbons will have characteristic chemical shifts in NMR spectroscopy.

-

Carboxylic Acid (-COOH): This group introduces a highly acidic proton and a carbonyl carbon (C=O), which are readily identifiable. The acidic proton's signal in ¹H NMR is typically broad and downfield.[2][3] The O-H and C=O bonds produce strong, characteristic absorption bands in IR spectroscopy.[4][5]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly influences the electronic environment of the aromatic ring, deshielding nearby protons and carbons. This effect is observable in NMR data. The N-O bonds give rise to two distinct, strong stretching vibrations in the IR spectrum.[6][7]

Below is a diagram illustrating the structure with atom numbering used for spectral assignments.

Caption: Molecular structure of this compound.

Analytical Workflow: From Sample to Spectrum

A robust analytical workflow is crucial for obtaining high-quality, reproducible data. The process involves careful sample preparation, selection of appropriate instrumentation and parameters, and finally, data interpretation.

Sources

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Nitroindazole Derivatives: A Comprehensive Technical Guide to Therapeutic Applications